

Application Notes and Protocols for Studying Golgi Dynamics with Golgicide A-2

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Compound of Interest

Compound Name: *Golgicide A-2*

Cat. No.: *B1240604*

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Introduction

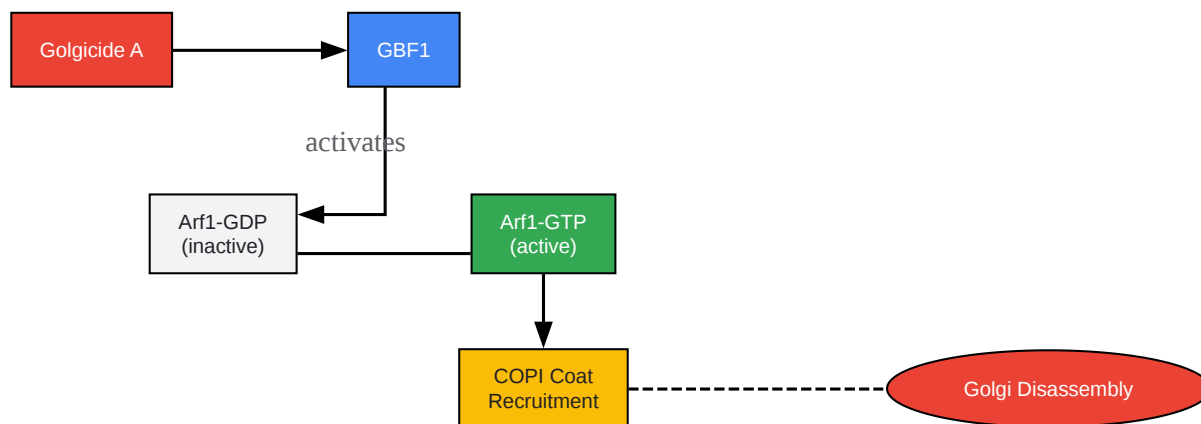
Golgicide A (GCA) is a potent, specific, and reversible inhibitor of GBF1 (Golgi-specific Brefeldin A resistance factor 1), a guanine nucleotide exchange factor (GEF) for Arf1 (ADP-ribosylation factor 1).^{[1][2][3][4]} GBF1 is crucial for the recruitment of COPI coat proteins to Golgi membranes, a critical step in the maintenance of Golgi structure and function.^{[1][2][5]} By inhibiting GBF1, GCA provides a powerful tool to induce the rapid disassembly of the Golgi apparatus and subsequently study its reassembly upon washout. This allows for precise temporal control over Golgi integrity, facilitating detailed investigations into protein trafficking, organelle biogenesis, and the effects of Golgi disruption on various cellular processes.^{[1][6]}

These application notes provide detailed protocols for using **Golgicide A-2** to study Golgi disassembly and reassembly, including methods for immunofluorescence microscopy, protein secretion assays, and cell viability assessment.

Mechanism of Action

Golgicide A specifically targets GBF1, preventing the activation of Arf1.^{[1][2][3][4]} Arf1, in its GTP-bound state, is responsible for recruiting the COPI coat complex to the cis-Golgi and the ER-Golgi intermediate compartment (ERGIC).^{[1][5]} Inhibition of GBF1 by GCA leads to a rapid decrease in active Arf1-GTP, causing the dissociation of COPI from Golgi membranes.^[1] This disruption of COPI-mediated retrograde transport results in the collapse of the Golgi structure,

with Golgi-resident proteins being redistributed into the Endoplasmic Reticulum (ER).[1][2] The effects of GCA are reversible; upon removal of the compound, GBF1 activity is restored, leading to the reassembly of a functional Golgi apparatus.[1]



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Figure 1: Mechanism of Golgicide A-induced Golgi disassembly.

Data Presentation

The following tables summarize quantitative data regarding the use and effects of Golgicide A.

Parameter	Value	Cell Type	Reference
IC50 (Shiga toxin inhibition)	3.3 μ M	Vero	[1][7][8]
Working Concentration	10 μ M	Vero	[1]
COPI Dispersal Time	Within 5 minutes	Vero	[1]
Golgi Disassembly Time	Complete by 1 hour	Vero	[1]
Golgi Reassembly Start	Within 15 minutes of washout	Vero	[1]
Protein Secretion Recovery	Within 1 hour of washout	Vero	[1]

Table 1: Quantitative Effects of Golgicide A on Vero Cells

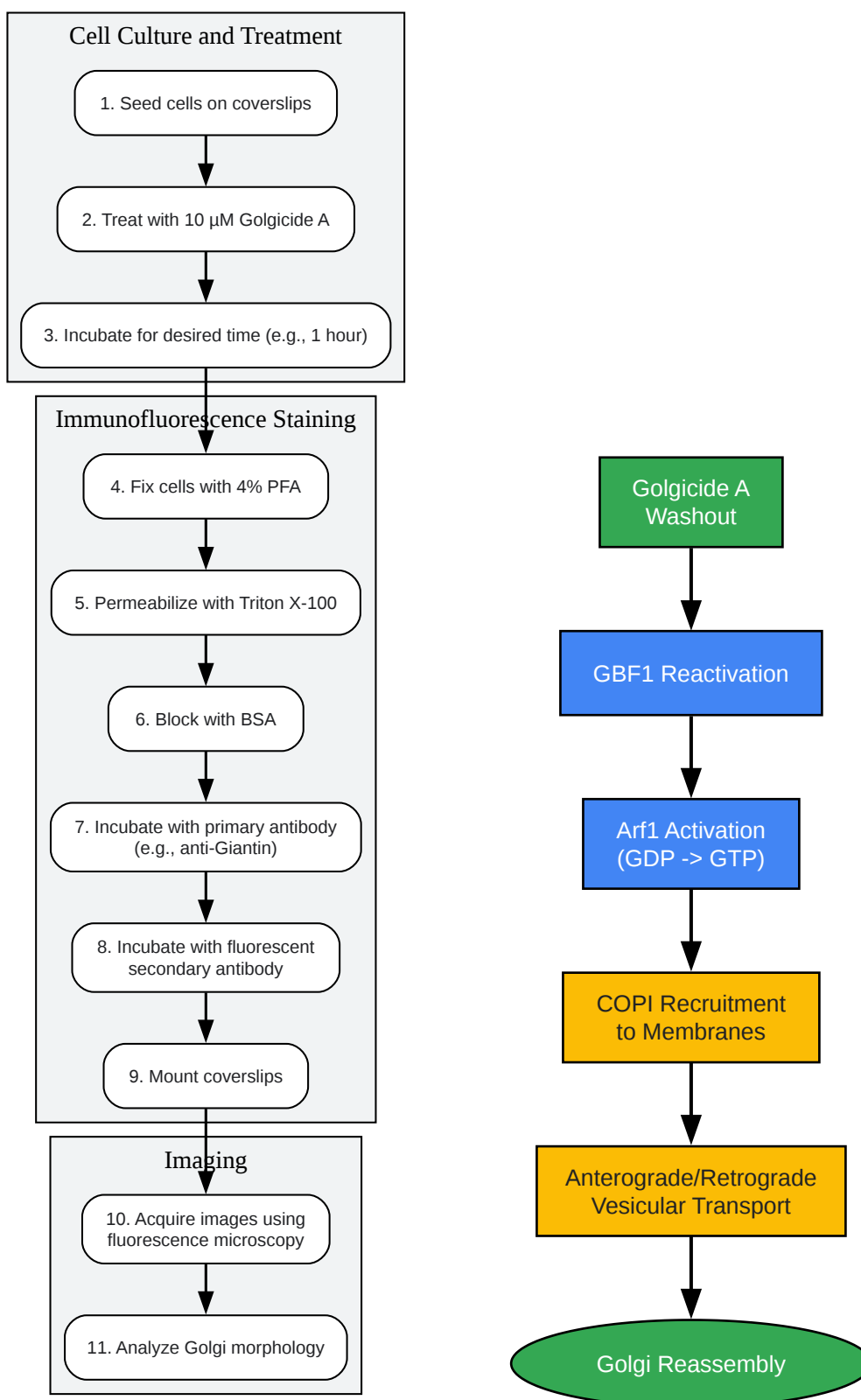
Parameter	Description	Reference
Solubility in DMSO	≥ 57 mg/mL (200.49 mM)	[8]
Storage (Stock Solution)	-80°C for up to 2 years; -20°C for up to 1 year	[7]

Table 2: Physicochemical Properties and Storage of Golgicide A

Experimental Protocols

Protocol 1: Induction of Golgi Disassembly and Visualization by Immunofluorescence

This protocol describes the treatment of cells with Golgicide A to induce Golgi disassembly and its visualization using immunofluorescence staining of a Golgi marker protein.



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